molecular formula C19H30ClNO2 B14697973 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride CAS No. 23793-70-6

1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride

Cat. No.: B14697973
CAS No.: 23793-70-6
M. Wt: 339.9 g/mol
InChI Key: LAUQWAOQJBVVAV-UHFFFAOYSA-N
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Description

1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a complex organic compound It is characterized by its unique structure, which includes a pyridine ring, an ethanol group, and a tetramethyl-substituted backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride typically involves multiple steps:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethanol Group: This step might involve the reduction of a corresponding ketone or aldehyde.

    Attachment of the 2-Methylphenoxy Group: This can be done through nucleophilic substitution reactions.

    Tetramethyl Substitution:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride can undergo various types of chemical reactions:

    Oxidation: The ethanol group can be oxidized to a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring under appropriate conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while reduction of the pyridine ring would yield a piperidine derivative.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pyridineethanol Derivatives: Compounds with similar structures but different substituents on the pyridine ring or ethanol group.

    Phenoxyalkyl Compounds: Compounds with phenoxy groups attached to alkyl chains.

    Tetramethyl Substituted Compounds: Compounds with multiple methyl groups attached to the backbone.

Uniqueness

1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

23793-70-6

Molecular Formula

C19H30ClNO2

Molecular Weight

339.9 g/mol

IUPAC Name

1-(2-methylphenoxy)-3-(2,2,6,6-tetramethyl-3H-pyridin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C19H29NO2.ClH/c1-15-9-6-7-10-17(15)22-14-16(21)13-20-18(2,3)11-8-12-19(20,4)5;/h6-11,16,21H,12-14H2,1-5H3;1H

InChI Key

LAUQWAOQJBVVAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C(CC=CC2(C)C)(C)C)O.Cl

Origin of Product

United States

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